molecular formula C17H21N3O B7475965 N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide

N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide

Cat. No. B7475965
M. Wt: 283.37 g/mol
InChI Key: JDTJCPYHUJKDIY-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 'JNJ-40411813' and belongs to the class of pyrazole derivatives.

Mechanism of Action

The exact mechanism of action of N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide is not fully understood. However, studies have shown that this compound acts as an inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme has been found to have neuroprotective effects and can help in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide has various biochemical and physiological effects. This compound has been found to improve cognitive function, reduce inflammation, and promote neurogenesis. Additionally, this compound has been found to have anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide in lab experiments is its neuroprotective effects. This compound can help in the treatment of neurodegenerative diseases and can also be used to study the mechanisms involved in these diseases. However, one of the limitations of using this compound is its complex synthesis process. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the research on N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide. One of the most promising areas of research is in the development of novel treatments for neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Other potential areas of research include the development of new anti-tumor and anti-inflammatory drugs based on this compound. Overall, the potential applications of N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide in various fields of research make it an exciting area of study for scientists.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide has been found to have potential applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-7-9-15(10-8-11)20-13(3)16(12(2)19-20)18-17(21)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTJCPYHUJKDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide

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